molecular formula C14H14O2 B1595943 [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- CAS No. 612-84-0

[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-

Cat. No. B1595943
CAS RN: 612-84-0
M. Wt: 214.26 g/mol
InChI Key: WUGKVYDVIGOPSI-UHFFFAOYSA-N
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Description

3,3’-Dimethyl-1,1’-biphenyl-4,4’-diol is an organic compound with the chemical formula C14H14O2 . It is also known by its CAS number: 612-84-0 . The compound appears as white crystals or crystalline powder . Here are some key details:

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound is used as a reactant in organic synthesis. For example, Elsom, Mckillop, and Taylor (2003) explored its use in producing different biphenyl products, demonstrating its versatility as a starting material in organic chemical reactions (Elsom, Mckillop & Taylor, 2003).
  • Thermochemical and Kinetic Studies :

    • Lucarini et al. (2001) conducted a thermodynamic and kinetic investigation on a structurally related compound, 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol. This study provided insights into its reactivity, particularly its bond dissociation energy and reaction rate constants with various radicals, underlining its potential as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).
  • Magnetic Properties in Copper(II) Complexes :

    • Filkale and Gangwar (2020) investigated the synthesis, crystal structure, and magnetic properties of new trinuclear Copper(II) complexes involving biphenol-based dinucleating ligands. This research is significant for understanding the magnetic interactions and structural properties of these complexes, which can be crucial for applications in materials science (Filkale & Gangwar, 2020).
  • Fluorescent Probes for pH and Solvent Protonicity :

    • Maus and Rurack (2000) explored the use of donor-acceptor-substituted biphenyls, including dimethylamino-cyano-substituted biphenyls, as pH-sensitive fluorescent probes. Their research highlights the application of these compounds in sensing and analytical chemistry, particularly for detecting changes in pH and solvent proticity (Maus & Rurack, 2000).
  • Pharmaceutical Applications - Tyrosinase Inhibitors :

    • Kwong et al. (2017) synthesized novel biphenyl ester derivatives and evaluated their effectiveness as tyrosinase inhibitors. This research is relevant for pharmaceutical applications, especially in treatments targeting enzymes like tyrosinase (Kwong et al., 2017).
  • Self-Assembly in Dipeptides :

    • Zhang et al. (2017) studied the self-assembly properties of biphenylene groups in dipeptides, revealing insights into the molecular interactions and structural properties of these compounds in biological systems (Zhang et al., 2017).

properties

IUPAC Name

4-(4-hydroxy-3-methylphenyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGKVYDVIGOPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060613
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-

CAS RN

612-84-0
Record name 3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diol
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Record name (1,1'-Biphenyl)-4,4'-diol, 3,3'-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bi-o-cresol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-
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Record name [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dimethyl-4,4'-biphenyldiol
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Pakdel, HG Zhang, C Roy - Advances in thermochemical biomass …, 1993 - Springer
Vacuum pyrolysis of biomass such as wood yields approximately 50% by weight of oil, 15% pyrolytic water, 10% gas and 25% charcoal (wt. %, air-dry feedstock basis). Past studies …
Number of citations: 23 link.springer.com

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